molecular formula C28H24BNO8 B13705605 Ammonium Tetrakis(4-carboxyphenyl)borate

Ammonium Tetrakis(4-carboxyphenyl)borate

Cat. No.: B13705605
M. Wt: 513.3 g/mol
InChI Key: MUXXBQBNFWCEAA-UHFFFAOYSA-O
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Description

Ammonium Tetrakis(4-carboxyphenyl)borate is a chemical compound that belongs to the class of tetraarylborates. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of four carboxyphenyl groups attached to a central boron atom, with an ammonium ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium Tetrakis(4-carboxyphenyl)borate typically involves a multi-step process. One common method includes the halogen-lithium exchange reaction. In this process, potassium tetrakis(4-iodophenyl)borate is treated with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at -78°C to form a tetralithio intermediate. This intermediate is then reacted with carbon dioxide (CO₂) to introduce the carboxyl groups, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ammonium Tetrakis(4-carboxyphenyl)borate can undergo various chemical reactions, including:

    Substitution Reactions: The carboxyphenyl groups can participate in electrophilic aromatic substitution reactions.

    Coordination Reactions: The borate anion can coordinate with metal ions, forming complexes.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used under controlled conditions to introduce nitro groups into the aromatic rings.

    Coordination Reactions: Metal salts such as palladium chloride (PdCl₂) can be used to form coordination complexes with the borate anion.

Major Products Formed

    Substitution Products: Introduction of functional groups such as nitro, sulfonic, or halogen groups into the aromatic rings.

    Coordination Complexes:

Scientific Research Applications

Ammonium Tetrakis(4-carboxyphenyl)borate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ammonium Tetrakis(4-carboxyphenyl)borate involves its ability to coordinate with metal ions. The borate anion acts as a ligand, binding to metal centers through its oxygen atoms. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in various catalytic and material applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium Tetrakis(4-carboxyphenyl)borate is unique due to its specific structural arrangement and the presence of carboxyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and stable coordination, such as in catalysis and materials science .

Properties

Molecular Formula

C28H24BNO8

Molecular Weight

513.3 g/mol

IUPAC Name

azanium;tetrakis(4-carboxyphenyl)boranuide

InChI

InChI=1S/C28H20BO8.H3N/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37);1H3/q-1;/p+1

InChI Key

MUXXBQBNFWCEAA-UHFFFAOYSA-O

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)O)(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O.[NH4+]

Origin of Product

United States

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